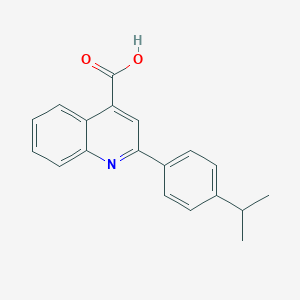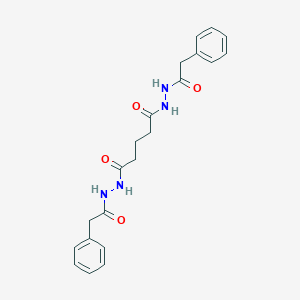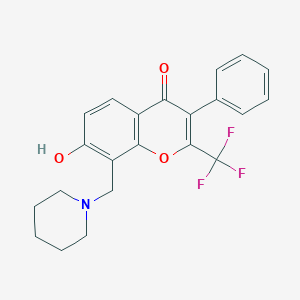
7-hydroxy-3-phenyl-8-(1-piperidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-hydroxy-3-phenyl-8-(1-piperidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one, also known as CTPI or Compound 1, is a novel compound that has gained attention due to its potential therapeutic applications. It belongs to the class of chromene derivatives and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 7-hydroxy-3-phenyl-8-(1-piperidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one is not fully understood, but it has been shown to inhibit the activity of certain enzymes and receptors, including tyrosine kinase, cyclooxygenase-2, and the N-methyl-D-aspartate receptor. It also has been shown to activate the peroxisome proliferator-activated receptor-gamma, which plays a role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
7-hydroxy-3-phenyl-8-(1-piperidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one has been shown to have various biochemical and physiological effects, including reducing inflammation, inhibiting angiogenesis, and regulating glucose and lipid metabolism. It also has been shown to have antioxidant properties and reduce oxidative stress.
Advantages and Limitations for Lab Experiments
7-hydroxy-3-phenyl-8-(1-piperidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one has advantages in lab experiments due to its stability and solubility in various solvents. However, its high cost and low availability may limit its use in some experiments.
Future Directions
For research on 7-hydroxy-3-phenyl-8-(1-piperidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one include studying its potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease. Further studies on its mechanism of action and toxicity are also needed. In addition, the development of more efficient and cost-effective synthesis methods may increase its availability for research purposes.
Synthesis Methods
7-hydroxy-3-phenyl-8-(1-piperidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one has been synthesized using various methods, including the one-pot synthesis method, Suzuki-Miyaura coupling reaction, and the Mannich reaction. The one-pot synthesis method involves the condensation of 4-hydroxycoumarin, benzaldehyde, and piperidine in the presence of a catalyst. The Suzuki-Miyaura coupling reaction involves the coupling of an arylboronic acid with an aryl halide in the presence of a palladium catalyst. The Mannich reaction involves the condensation of 4-hydroxycoumarin, benzaldehyde, and piperidine in the presence of formaldehyde.
Scientific Research Applications
7-hydroxy-3-phenyl-8-(1-piperidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anticancer properties by inducing apoptosis in cancer cells. It also has potential neuroprotective effects by inhibiting the formation of amyloid-beta plaques in Alzheimer's disease and reducing the toxicity of alpha-synuclein in Parkinson's disease.
properties
IUPAC Name |
7-hydroxy-3-phenyl-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3NO3/c23-22(24,25)21-18(14-7-3-1-4-8-14)19(28)15-9-10-17(27)16(20(15)29-21)13-26-11-5-2-6-12-26/h1,3-4,7-10,27H,2,5-6,11-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNKBIKMBXQPTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=CC=C4)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-3-phenyl-8-(1-piperidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-(4-bromophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B362821.png)
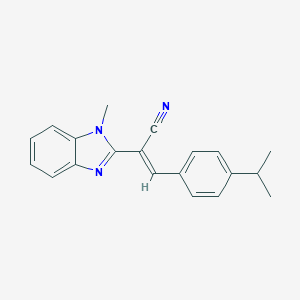

![N-(2-morpholin-4-ylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B362828.png)
![3-[(Cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B362830.png)
![10-(2-Oxo-2-pyrrolidin-1-ylethyl)sulfanyl-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B362835.png)

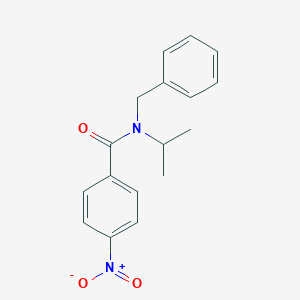
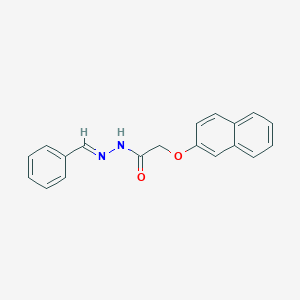
![2,3-dihydro-1H-cyclopenta[b]quinolin-9-ol](/img/structure/B362852.png)
